Swertianin

描述

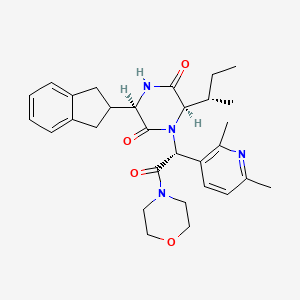

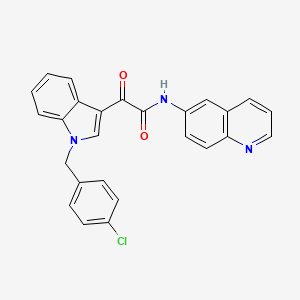

Swertianin is a hydroxyxanthone compound that can be isolated from the whole plant of Swertia decussata. It is known for its antioxidant properties, which include inhibiting lipid peroxidation and scavenging free radicals such as DPPH and superoxide radicals . This compound also exhibits protective effects against γ-ray induced DNA damage .

科学研究应用

Swertianin has a wide range of scientific research applications, including:

作用机制

Target of Action

Swertianin primarily targets oxidative stress in the body. It acts as an antioxidant , opposing oxidation or inhibiting reactions brought about by dioxygen or peroxides .

Mode of Action

This compound interacts with its targets by inhibiting lipid peroxidation and scavenging DPPH and superoxide free radicals . This interaction results in a reduction of oxidative stress in the body, thereby protecting cells from damage.

Pharmacokinetics

It is known that this compound is soluble in organic solvents such as methanol, ethanol, and dmso , which suggests that it may be well-absorbed in the body

Result of Action

The primary result of this compound’s action is a reduction in oxidative stress in the body. This can lead to a decrease in inflammation and a reduction in cellular damage. Additionally, this compound has been found to inhibit γ-ray induced DNA damage of pBR322, suggesting a protective effect .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the plant from which this compound is derived, Swertia, is indigenous to the temperate Himalayas . The specific environmental conditions in this region, such as temperature and soil composition, may influence the concentration and bioactivity of this compound in the plant. Furthermore, the method of extraction and purification can also impact the efficacy and stability of this compound.

生化分析

Biochemical Properties

Swertianin interacts with various enzymes, proteins, and other biomolecules. The major bioactives of Swertia are xanthones, however, other secondary metabolites such as flavonoids, iridoid glycosides, and triterpenoids are also active constituents of this genus . These secondary metabolites play a significant role in various biochemical reactions .

Cellular Effects

This compound has a wide spectrum of pharmacological properties and influences cell function in various ways. It is used in traditional medicine to treat numerous ailments such as liver disorders, malaria, and diabetes . It impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that it exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound exhibits antioxidant activities , suggesting that it may have long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages

Metabolic Pathways

It is known that this compound is a part of the class of xanthones , suggesting that it may interact with enzymes or cofactors in these pathways.

准备方法

Swertianin can be extracted from natural plants, particularly from the Swertia genus. A common extraction method involves alcohol extraction followed by acid hydrolysis. Ethanol or methanol is typically used as the solvent for extraction, and an acidic solution is added for the hydrolysis reaction

化学反应分析

Swertianin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidized derivatives.

Substitution: this compound can undergo substitution reactions, where functional groups on the xanthone ring are replaced by other groups.

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

相似化合物的比较

Swertianin is unique among hydroxyxanthones due to its potent antioxidant properties and its ability to protect against γ-ray induced DNA damage . Similar compounds include:

Swertiamarin: Another xanthone compound with similar antioxidant properties.

Bellidifolia: A hydroxyxanthone with antioxidant and antimicrobial activities.

Isothis compound: A xanthone derivative with similar biological activities.

属性

IUPAC Name |

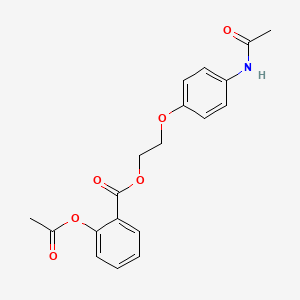

1,2,8-trihydroxy-6-methoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O6/c1-19-6-4-8(16)11-10(5-6)20-9-3-2-7(15)13(17)12(9)14(11)18/h2-5,15-17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDBVOZGRVBXANN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC3=C(C2=O)C(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60174998 | |

| Record name | Gentiakochianin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20882-75-1 | |

| Record name | Swertianin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20882-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gentiakochianin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020882751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20882-75-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289490 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gentiakochianin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SWERTIANIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/890WXQ4KC0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is swertianin and where is it found?

A1: this compound is a naturally occurring xanthone, a class of organic compounds known for their diverse biological activities. It is primarily found in plants belonging to the genus Swertia, notably Swertia japonica [], Swertia delavayi [], Swertia corymbosa [, ], and Swertia thomsonii [].

Q2: What is the chemical structure of this compound?

A2: this compound is a tetraoxygenated xanthone with the chemical formula C14H10O6. Its structure consists of a xanthone backbone with three hydroxyl groups (-OH) at positions 1, 7, and 8, and a methoxy group (-OCH3) at position 3.

Q3: What are the reported biological activities of this compound?

A3: this compound has demonstrated promising antioxidant [, , ], anti-inflammatory [], and anticonvulsant properties [] in various in vitro and in vivo studies.

Q4: How does this compound exhibit its antioxidant activity?

A4: While the exact mechanism remains to be fully elucidated, this compound's antioxidant activity is likely attributed to its ability to scavenge free radicals, as evidenced by its strong activity in DPPH and ABTS radical scavenging assays [, ]. The catecholic moiety and the conjugated system within the xanthone structure likely contribute to its radical scavenging potential [].

Q5: Has this compound shown any potential in protecting against radiation damage?

A5: While not directly studied with this compound itself, a closely related compound, northis compound-1-O-primveroside (a this compound glycoside), exhibited antioxidant properties and protective effects against radiation-induced damage in human lymphocytes [].

Q6: What is the role of mass spectrometry in understanding this compound and its interactions?

A7: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been instrumental in investigating the structure and fragmentation patterns of this compound-metal complexes [, ]. This technique has provided valuable insights into the potential metal coordination sites within the this compound molecule.

Q7: What types of metal ions have been shown to interact with this compound?

A8: Studies have revealed that this compound can form complexes with various metal ions, including Mn(II), Al(III), and Cu(II) [, ]. The hydroxyl groups in the xanthone structure, particularly those at C-1 and C-8, along with the carbonyl group, are believed to be the primary sites for metal coordination [].

Q8: Are there any studies exploring the structure-activity relationship (SAR) of this compound?

A9: While dedicated SAR studies focusing solely on this compound are limited in the provided research, the isolation and characterization of various xanthones from Swertia species, including this compound, decussatin, and methylthis compound, offer some insights into structure-activity trends within this class of compounds [, , , , , ]. Further research is needed to fully understand how specific structural modifications impact the activity and potency of this compound.

Q9: What analytical techniques are commonly employed to identify and quantify this compound?

A9: Several analytical methods are used to study this compound, including:

- Spectroscopy: UV, IR, MS, and NMR are frequently employed for structural elucidation and confirmation of this compound [, , , ].

- Chromatography: Column chromatography, often with silica gel as the stationary phase, is a key technique for separating and purifying this compound from plant extracts [, , , , ].

- High-performance liquid chromatography (HPLC): This technique, coupled with suitable detectors, allows for the quantitative determination of this compound in plant materials and extracts [].

Q10: Are there any known methods for enhancing the production of this compound?

A11: Plant tissue culture techniques, particularly direct somatic embryogenesis, have been successfully applied to Swertia corymbosa [, ]. Notably, somatic embryos at the globular stage were found to possess higher this compound content compared to other developmental stages []. This suggests that controlled in vitro cultures could offer a means to enhance the production of this valuable compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

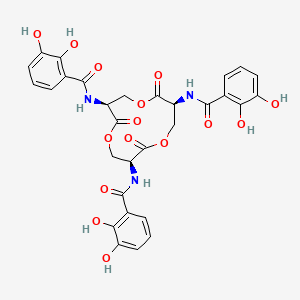

![3,6-diamino-N-[(6Z)-3-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]-4-hydroxyhexanamide](/img/structure/B1671363.png)

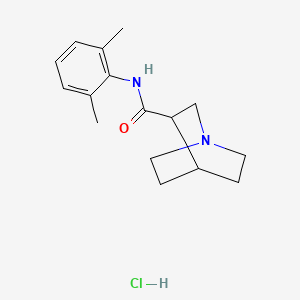

![[2-Chloro-4-(4-fluoro-2-methyl-phenylamino)-phenyl]-o-tolyl-methanone](/img/structure/B1671367.png)

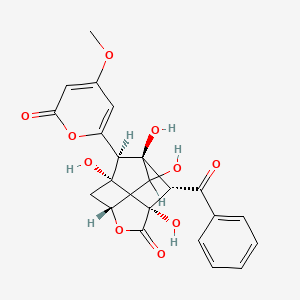

![(Z)-7-[(1S,2R,3R,4R)-3-[(E,3S)-4-(4-fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1671368.png)